molecular formula C14H17ClN2O B1420380 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole CAS No. 1097053-12-7

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole

Cat. No.: B1420380
CAS No.: 1097053-12-7
M. Wt: 264.75 g/mol
InChI Key: DFJNEFBNPVNATH-UHFFFAOYSA-N
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Description

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole is a chemical compound based on the versatile 1,3,4-oxadiazole scaffold, a five-membered heterocyclic ring known for its significant potential in medicinal chemistry research . This scaffold is a privileged structure in the discovery and development of novel therapeutic agents due to its ability to interact with diverse biological targets . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their anticancer properties . These compounds can exhibit antiproliferative effects through multiple mechanism-based approaches, including the inhibition of key enzymes and proteins that contribute to cancer cell proliferation . Studies have shown that structural modifications of the 1,3,4-oxadiazole core can lead to compounds that selectively inhibit critical enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, making this chemotype a valuable template for developing new anticancer candidates . The 1,3,4-oxadiazole pharmacophore is also found in other pharmacologically active areas, underscoring its broad utility in foundational research for designing new bioactive molecules . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

2-[chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O/c1-10(2)8-9-12-16-17-14(18-12)13(15)11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJNEFBNPVNATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NN=C(O1)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The general synthetic route for 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole involves the following steps:

  • Preparation of Hydrazide : The first step involves preparing the appropriate hydrazide. This can be achieved by reacting a carboxylic acid with hydrazine hydrate to form the corresponding acylhydrazide.

  • Reaction with Acid Chloride : The acylhydrazide is then reacted with an acid chloride, such as chloro(phenyl)methyl chloride, in the presence of a base like triethylamine. This step forms a diacylhydrazide intermediate.

  • Cyclization : The diacylhydrazide is then cyclized using a dehydrating agent such as phosphoryl chloride (POCl3) or thionyl chloride (SOCl2) to form the oxadiazole ring.

Detailed Reaction Conditions

  • Solvent : The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
  • Temperature : The temperature for the cyclization step can vary but is often conducted at the reflux temperature of the solvent used.
  • Dehydrating Agents : Phosphoryl chloride (POCl3) is commonly used as a dehydrating agent to facilitate the cyclization.

Purification and Characterization

After the reaction, the product is usually purified by recrystallization using a solvent like ethanol. Characterization involves spectroscopic techniques such as IR, NMR, and MS to confirm the structure of the synthesized compound.

Industrial Production Considerations

For industrial-scale production, continuous flow reactors and automated systems can enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial.

Data Table: Common Reagents and Conditions

Reagent/Condition Description
Hydrazine Hydrate Used to form acylhydrazide from carboxylic acid
Acid Chloride Reacts with acylhydrazide to form diacylhydrazide
POCl3/SOCl2 Dehydrating agents for cyclization
Triethylamine Base used in the reaction with acid chloride
Dichloromethane/Toluene Solvents for the reaction
Ethanol Solvent for recrystallization

Chemical Reactions Analysis

Types of Reactions

2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxadiazoles, while oxidation reactions can produce oxadiazole N-oxides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial and anti-inflammatory agent. Research indicates that oxadiazole derivatives can inhibit various bacterial strains and exhibit anti-inflammatory properties by modulating immune responses.

Case Study : A study demonstrated that oxadiazole derivatives, including 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. This suggests a potential application in treating inflammatory diseases such as arthritis .

Agrochemicals

In agriculture, compounds like this compound are being investigated for their herbicidal and fungicidal properties. The structural features of oxadiazoles allow for the development of new agrochemical agents that can effectively control pests while being environmentally friendly.

Research Findings : Experimental results have shown that certain oxadiazole derivatives exhibit significant herbicidal activity against common agricultural weeds. This could lead to the development of novel herbicides that minimize crop damage and enhance yield .

Material Science

The unique chemical structure of this compound also makes it a candidate for applications in material science. Its thermal stability and potential for modification allow it to be used in the synthesis of polymers and other materials with specific properties.

Application Example : Research has indicated that incorporating oxadiazole units into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for high-performance applications in electronics and coatings .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial and anti-inflammatory agentsReduces inflammation; inhibits bacterial growth
AgrochemicalsHerbicides and fungicidesEffective against agricultural pests; eco-friendly
Material ScienceHigh-performance polymersEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For example, as an antimicrobial agent, it may disrupt the cell membrane or interfere with essential metabolic pathways of the pathogen. In medicinal applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Physicochemical Properties

The table below compares substituents, melting points, and key activities of structurally related oxadiazoles:

Compound Name Substituents (Position 2/5) Melting Point (°C) Key Activity (EC₅₀/Inhibition %) Reference Evidence
Target Compound 2: Chloro(phenyl)methyl; 5: 3-methylbutyl Not reported Not available
2-(4-Chlorophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (XV) 2: 4-Chlorophenyl; 5: 4-Nitrophenyl Not reported CNS depressant (excellent)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole 2: Methylsulfonyl; 5: (4-Fluorophenyl)sulfonyl Not reported Antibacterial (EC₅₀: 1.98 µg/mL)
2-(3,4-Dimethoxybenzyl)-5-(3-(pyridin-3-yl)phenyl)-1,3,4-oxadiazole (5m) 2: 3,4-Dimethoxybenzyl; 5: Pyridinylphenyl 78–80 PARP inhibition (88% yield)
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole 2: 4-Bromophenyl-propanone; 5: 4-Chlorophenyl Not reported Anti-inflammatory (59.5%)

Key Observations :

  • Chloroaryl Groups : The 4-chlorophenyl substituent in compound XV () enhances CNS depressant activity, suggesting that the target compound’s chloro(phenyl)methyl group may similarly modulate neuroactivity .
  • Alkyl Chains : The 3-methylbutyl chain in the target compound is bulkier than the methylsulfonyl or pyridinyl groups in other analogs, which could enhance membrane permeability but reduce binding specificity .
  • Thermal Stability : Melting points for analogs range widely (78–200°C), influenced by substituent polarity and crystallinity. The target compound’s branched alkyl chain may lower its melting point compared to rigid aromatic derivatives .
Antimicrobial Activity
  • Sulfone-containing oxadiazoles (e.g., ) show potent antibacterial effects (EC₅₀: 0.17–1.98 µg/mL), attributed to sulfonyl groups enhancing target affinity. The target compound lacks sulfonyl moieties but may exhibit moderate activity due to its chloroaryl group .
  • Thioether derivatives (e.g., 5g in ) inhibit fungal pathogens (e.g., Sclerotinia sclerotiorum) with >50% inhibition at 50 µg/mL. The 3-methylbutyl chain in the target compound could similarly disrupt fungal membranes .
Anti-Inflammatory and Analgesic Activity
  • Compounds with chloroaryl and propanone substituents () achieve ~60% anti-inflammatory activity, comparable to indomethacin. The target compound’s chloro(phenyl)methyl group may mimic this mechanism by suppressing COX-2 or NF-κB pathways .
  • Ulcerogenicity is reduced in oxadiazoles with bulky substituents (e.g., diphenylaminomethyl in ). The 3-methylbutyl chain in the target compound may further minimize gastrointestinal toxicity .
Anticancer Activity
  • Quinoline-oxadiazole hybrids (e.g., compound 87 in ) inhibit renal and CNS cancers (growth %: 53–95%). The target compound’s chloroaryl group could intercalate DNA or inhibit topoisomerases, though its alkyl chain may limit cellular uptake .

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and chloro (Cl) substituents at position 5 (e.g., compound XV) enhance pharmacological activity by stabilizing the oxadiazole ring and improving target binding .

Biological Activity

The compound 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole (C14H17ClN2O) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H17ClN2O
  • Molecular Weight : 270.75 g/mol
  • IUPAC Name : this compound
  • CAS Number : 43342791

Biological Activity Overview

Oxadiazole derivatives are known for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant effects. The specific compound has shown promising results in preliminary studies.

Antimicrobial Activity

Research indicates that 1,3,4-oxadiazoles exhibit significant antimicrobial properties. The biological activity of This compound has been evaluated against various bacterial strains:

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliNegative50 µg/mL
Klebsiella pneumoniaeNegative100 µg/mL
Staphylococcus aureusPositive150 µg/mL
Bacillus cereusPositive200 µg/mL

The compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values indicating its effectiveness in inhibiting bacterial growth .

Case Studies and Research Findings

  • Synthesis and Evaluation of Antimicrobial Activity :
    A study synthesized various oxadiazole derivatives, including the target compound. The evaluation was conducted using the minimum inhibitory concentration (MIC) method against selected bacterial strains. Results indicated that the compound exhibited significant antibacterial activity comparable to standard antibiotics .
  • Mechanism of Action :
    The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. This mechanism is common among many oxadiazole derivatives, contributing to their effectiveness as antimicrobial agents .
  • Therapeutic Potential :
    Beyond antibacterial properties, preliminary studies suggest potential applications in treating inflammatory conditions due to its ability to modulate inflammatory pathways . Further research is needed to explore these therapeutic avenues comprehensively.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization of hydrazide intermediates or substitution reactions. For example:

  • Hydrazide Cyclization : Reacting 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole with substituted benzophenones under reflux in anhydrous conditions (e.g., ethanol or acetonitrile) yields oxadiazole derivatives. Yields (~65–83%) depend on solvent polarity, temperature, and stoichiometry .
  • Grinding Technique : A solvent-free approach using mechanical grinding of precursors (e.g., benzimidazole derivatives with substituted phenylhydrazines) can achieve moderate yields (46–78%) while reducing byproducts .
  • Optimization : Use high-purity reagents, inert atmospheres to prevent hydrolysis, and monitor reaction progress via TLC or HPLC .

Basic: Which spectroscopic techniques are most effective for structural confirmation, and how should data be interpreted?

Answer:

  • NMR Spectroscopy :
    • 1H NMR : Confirm substituent positions via coupling patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm). For example, the 3-methylbutyl chain shows triplet signals for terminal CH3 groups .
    • 13C NMR : Identify oxadiazole ring carbons (C=N at ~160–165 ppm, C-O at ~95–100 ppm) and phenyl ring carbons (~120–140 ppm) .
  • HRMS : Validate molecular formula (e.g., C13H14ClN3O requires m/z 263.0825). Isotopic patterns (e.g., chlorine’s M+2 peak) aid in confirming halogen presence .
  • IR Spectroscopy : Detect C=N stretches (~1600 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Basic: How can elemental analysis and mass spectrometry ensure purity and molecular formula accuracy?

Answer:

  • Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., ±0.3% deviation indicates purity). For example, C13H14ClN3O should show C: 59.20%, H: 5.35%, N: 15.93% .
  • Mass Spectrometry : Use HRMS to resolve isotopic clusters (e.g., chlorine’s 3:1 M/M+2 ratio). Fragmentation patterns (e.g., loss of Cl or methylbutyl groups) corroborate structural assignments .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • Standardized Assays : Use consistent protocols (e.g., MIC for antibacterial activity, COX inhibition for anti-inflammatory studies) to minimize variability. For example, discrepancies in antimicrobial activity (e.g., against S. aureus vs. E. coli) may arise from differences in bacterial strain susceptibility .
  • Statistical Validation : Apply ANOVA or t-tests to compare replicates. Contradictory results (e.g., ulcerogenicity vs. anti-inflammatory efficacy) may reflect dosage-dependent effects, requiring dose-response curves .
  • Meta-Analysis : Cross-reference studies using databases like SciFinder to identify outliers or methodological biases .

Advanced: How can computational modeling predict pharmacological targets or optimize activity?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., HDAC6 or COX-2). For example, the chloro-phenyl group may occupy hydrophobic pockets, while the oxadiazole ring forms hydrogen bonds .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Bulky groups (e.g., 3-methylbutyl) may enhance lipophilicity and membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5) and metabolic stability (CYP450 interactions) to prioritize derivatives .

Advanced: What crystallographic methods determine 3D structure and intermolecular interactions?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in ethanol/water). Resolve bond lengths (e.g., C-Cl: ~1.74 Å) and dihedral angles (e.g., phenyl-oxadiazole torsion ~15–25°) .
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···O hydrogen bonds, π-π stacking) to explain packing motifs and stability .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole
Reactant of Route 2
2-[Chloro(phenyl)methyl]-5-(3-methylbutyl)-1,3,4-oxadiazole

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